(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate
Description
(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate is a chiral ester derivative of (S,E)-5-chloro-2-isopropylpent-4-enoic acid (C₈H₁₃ClO₂) . The compound features:
- Ethyl ester group: Introduced via esterification of the carboxylic acid moiety.
- Chloro substituent: Positioned at C5, adjacent to a conjugated double bond (C4–C5, E-configuration).
- Isopropyl group: At C2, contributing to steric hindrance and influencing reactivity.
- Stereochemistry: The (S,E) configuration defines spatial arrangement, critical for interactions in chiral environments (e.g., enzymatic systems) .
The compound’s molecular formula is C₁₀H₁₇ClO₂, with a molecular weight of 204.69 g/mol. Its structure has been elucidated via crystallographic tools such as SHELXL and ORTEP-III, commonly used for small-molecule refinement .
Properties
Molecular Formula |
C10H17ClO2 |
|---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
ethyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-4-13-10(12)9(8(2)3)6-5-7-11/h5,7-9H,4,6H2,1-3H3/b7-5+/t9-/m0/s1 |
InChI Key |
KTYPEEJPWXCWGE-IWGCBNPKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C/C=C/Cl)C(C)C |
Canonical SMILES |
CCOC(=O)C(CC=CCl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
One common method for synthesizing (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate is through direct esterification of the corresponding acid with ethanol. This method typically involves heating the acid with ethanol in the presence of an acid catalyst.
Chiral Resolution
Chiral resolution is another approach to obtain the desired enantiomer of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate. For instance, racemic methyl 5-chloro-2-isopropylpent-4-enoate can be resolved using enzymes such as porcine liver esterase or microorganisms like Rhodosporidium toruloides. This method has been reported to yield (S)-methyl 5-chloro-2-isopropylpent-4-enoate with high enantiomeric excess (over 99% ee) under optimized conditions, including specific pH and temperature settings.
Reaction with Dichloropropene
A more complex synthesis involves the reaction of methyl isopentanoate with 1,3-dichloro-1-propene in the presence of lithium diisopropylamide (LDA) at low temperatures (-5 to -78 °C). This method allows for selective formation of the E-isomer of the product, which can subsequently be converted into (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate through hydrolysis and esterification steps.
Optical Resolution Techniques
Optical resolution techniques have also been explored to achieve high yields of the desired enantiomer. For example, resolving racemic ethyl (4E)-5-chloro-2-isopropyl-4-pentenoate using cinchonidine for diastereomeric salt formation has been documented. This process involves recrystallization to isolate the optically active form.
Summary Table of Preparation Methods
| Method | Key Features | Yield/Enantiomeric Excess |
|---|---|---|
| Direct Esterification | Simple procedure using acid catalyst | Moderate |
| Chiral Resolution | Uses enzymes or microorganisms | >99% ee |
| Reaction with Dichloropropene | Low-temperature reaction for E-isomer formation | High yield |
| Optical Resolution Techniques | Use of cinchonidine for salt formation | High enantioselectivity |
Recent studies have indicated that (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate exhibits significant biological activity, making it a candidate for further pharmacological exploration. Its interactions with various biological targets suggest potential applications in drug development, particularly in anti-inflammatory and analgesic therapies.
The efficiency of these preparation methods varies based on factors such as reaction conditions, starting materials, and catalyst choice. Optimization of these parameters is crucial for achieving high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate with structural analogs, focusing on substituent effects, stereochemistry, and reactivity.
Table 1. Structural and Functional Comparison of Chiral Chloro-Substituted Esters
Key Comparisons
Ester Group Variations Ethyl vs. Methyl Esters: The ethyl group in the target compound increases lipophilicity and reduces solubility in water compared to the methyl analog. Methyl esters generally hydrolyze faster due to lower steric hindrance . Ethoxycarbonyloxy vs. Chloro: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () has a bulkier ethoxycarbonyloxy group and triple bond, leading to rigidity and distinct reactivity (e.g., cycloadditions) compared to the chloro-substituted enoate .
Substituent Effects Isopropyl vs. Chloro Position: The C5-Cl group in the target compound is conjugated with the double bond, enhancing electron-withdrawing effects and influencing elimination reactions.
Stereochemical Considerations E vs. Z Isomers: The E-configuration of the double bond in the target compound minimizes steric clashes between the isopropyl and chloro groups, unlike the Z-isomer, which would face destabilizing interactions .
Physical Properties Solubility: The target compound’s solubility in water is lower than its carboxylic acid counterpart (C₈H₁₃ClO₂) due to the ethyl ester’s hydrophobicity . Boiling Point: Expected to be higher than methyl esters but lower than bulkier analogs like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .
Biological Activity
(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate is an organic compound that has garnered attention for its notable biological activities and potential applications in pharmaceutical synthesis. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
(S,E)-Ethyl 5-chloro-2-isopropylpent-4-enoate is characterized by a unique molecular structure featuring a chloro group and an isopropyl substituent on a pentenoate backbone. Its molecular formula is , with a molecular weight of approximately 190.67 g/mol. The presence of a double bond between the fourth and fifth carbons enhances its reactivity, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Research indicates that (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate exhibits significant biological activity, particularly in the context of pharmaceutical applications. Key findings include:
- Anti-inflammatory and Analgesic Properties : Studies have suggested that this compound may serve as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic effects, indicating its potential therapeutic applications.
- Interaction with Biological Targets : Interaction studies reveal that (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate can engage with various enzymes and receptors, potentially influencing metabolic pathways. Research has shown promising binding affinities with specific proteins, suggesting avenues for drug development.
Synthesis Methods
The synthesis of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate can be achieved through several methods, highlighting its synthetic accessibility:
- Esterification Reactions : The compound can be synthesized via esterification of corresponding carboxylic acids with alcohols under acidic conditions.
- Chiral Synthesis : Enantiomerically enriched forms can be produced through chiral auxiliary methods or enzymatic resolution processes, which enhance its utility in medicinal chemistry .
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-chloro-2-isopropylpent-4-enoate | Similar backbone, methyl instead of ethyl | Higher volatility due to lower molecular weight |
| Ethyl 3-methyl-2,4-dioxohexanoate | Dioxo group addition | Different reactivity profile due to keto groups |
| Ethyl 5-methyl-2,4-dioxohexanoate | Methyl substitution at position five | Potentially different biological activities |
| Methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate | Isomeric form | Different stereochemistry may affect activity |
This comparison underscores the unique characteristics of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate, particularly its specific chloro and isopropyl substitutions which influence both chemical reactivity and biological interactions.
Case Studies and Research Findings
- Pharmacological Studies : A study exploring the pharmacological potential of (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate indicated that it could serve as a precursor for drugs targeting inflammation pathways. The compound's ability to modulate enzyme activity was highlighted as a significant factor in its therapeutic potential.
- Enzymatic Interactions : Research involving the enzyme Rhodosporidium toruloides demonstrated that this compound could be hydrolyzed effectively by specific esterases, leading to the formation of biologically active derivatives. This enzymatic activity suggests that (S,E)-ethyl 5-chloro-2-isopropylpent-4-enoate could play a role in biocatalytic processes for drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
